4-Methyl-6-propylpyridin-2-amine

Description

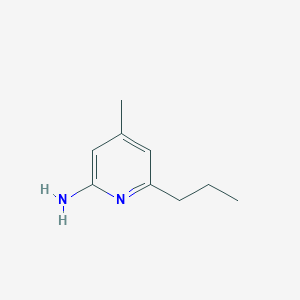

4-Methyl-6-propylpyridin-2-amine is a pyridine derivative characterized by a six-membered aromatic ring with a methyl group at position 4, a propyl group at position 6, and an amine substituent at position 2 (Figure 1). This compound has garnered attention in medicinal chemistry due to its role as a potent inhibitor of inducible nitric oxide synthase (NOS2), with an IC50 of 15 nM . Its structural simplicity and high potency make it a valuable scaffold for drug development, particularly in inflammatory and autoimmune diseases where NOS2 overexpression is implicated.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-methyl-6-propylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-3-4-8-5-7(2)6-9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

QGCCHDIBMYPTPX-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CC(=C1)C)N |

Canonical SMILES |

CCCC1=NC(=CC(=C1)C)N |

Synonyms |

2-Pyridinamine,4-methyl-6-propyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methyl-6-(2-methylprop-1-enyl)pyridin-2-amine

- Structure : Features a branched isoprenyl group at position 6 instead of a propyl chain.

- Activity: Exhibits significantly lower potency (IC50 = 685 nM) against NOS2 compared to this compound .

- SAR Insight: The linear propyl group in this compound likely enhances hydrophobic interactions with the NOS2 active site, whereas the bulkier isoprenyl group may hinder binding.

4-Methyl-6-(2-{3-[3-(methylamino)propyl]phenyl}ethyl)pyridin-2-amine

- Structure: Contains an extended ethyl-phenyl-methylaminopropyl chain at position 6 .

- Activity: No direct IC50 data is provided, but the elongated substituent may improve target selectivity or solubility at the expense of potency due to increased steric hindrance.

Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with a piperidinyl group at position 6 and methyl at position 4 .

- The piperidinyl group may enhance solubility but reduce aromatic stacking interactions compared to pyridine analogs.

Pyrrolidine and Oxazolidine Derivatives

4-Methyl-5-propyl-pyrrolidin-(2Z)-ylideneamine

- Structure: Non-aromatic pyrrolidine ring with methyl and propyl substituents.

- Activity: Weak NOS2 inhibition (IC50 = 2000 nM) , underscoring the importance of the pyridine ring’s aromaticity for potency.

4-Methyl-oxazolidin-(2Z)-ylideneamine

- Structure : Oxazolidine ring with a methyl group.

- Activity : IC50 = 1500 nM , further supporting the superiority of pyridine-based scaffolds over saturated heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.